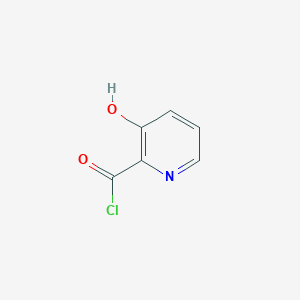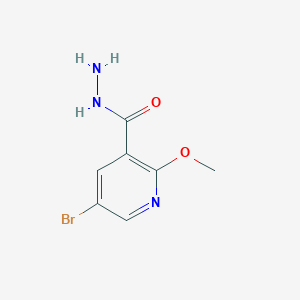
Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester
Vue d'ensemble
Description
Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester is a versatile chemical compound with the molecular formula C12H16INO2 and a molecular weight of 333.17 g/mol . This compound is known for its unique properties and is used in various scientific research applications, including organic synthesis, drug discovery, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester typically involves the reaction of benzylamine with 3-iodobenzyl chloride in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product . The reaction conditions usually involve mild temperatures and short reaction times to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzyl carbamates.
Reduction: Reduction reactions can convert the iodinated benzyl group to other functional groups.
Substitution: The iodinated benzyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various benzyl carbamates, reduced benzyl derivatives, and substituted benzyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester finds applications in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The iodinated benzyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The tert-butyl ester group provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl carbamic acid tert-butyl ester
- 3-Iodobenzyl carbamic acid tert-butyl ester
- Benzyl-(4-iodobenzyl)carbamic acid tert-butyl ester
Uniqueness
Benzyl-(3-iodobenzyl)carbamic acid tert-butyl ester is unique due to the presence of the iodinated benzyl group, which imparts specific reactivity and properties. This makes it particularly useful in applications where selective reactivity is required, such as in the synthesis of targeted pharmaceutical compounds.
Propriétés
IUPAC Name |
tert-butyl N-benzyl-N-[(3-iodophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22INO2/c1-19(2,3)23-18(22)21(13-15-8-5-4-6-9-15)14-16-10-7-11-17(20)12-16/h4-12H,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNXLHIYRDHKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















